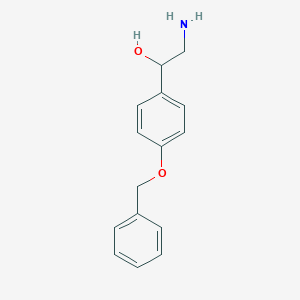

2-Amino-1-(4'-benzyloxyphenyl)ethanol

Description

BenchChem offers high-quality 2-Amino-1-(4'-benzyloxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4'-benzyloxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-phenylmethoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-10-15(17)13-6-8-14(9-7-13)18-11-12-4-2-1-3-5-12/h1-9,15,17H,10-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOUUVUNKGUDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329810 | |

| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56443-72-2 | |

| Record name | 2-AMINO-1-(4-BENZYLOXYPHENYL)ETHANOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to several β2-adrenergic receptor agonists. Its structural motif is central to the pharmacophore of drugs used in the treatment of respiratory conditions such as asthma. This guide provides an in-depth exploration of a common and reliable synthetic route to this valuable compound, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

The synthesis commences with the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone, followed by alpha-bromination of the ketone, subsequent amination, and finally, reduction of the carbonyl group to yield the target amino alcohol. Each step has been optimized to ensure high yields and purity, critical for downstream applications in drug development.

Synthetic Pathway Overview

The overall synthetic strategy can be visualized as a four-step sequence starting from 4-hydroxyacetophenone. This pathway is favored for its use of readily available starting materials and well-established chemical transformations.

Caption: Overall synthetic route for 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Part 1: Protection of the Phenolic Hydroxyl Group

The initial step involves the protection of the acidic phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl ether. This is crucial to prevent unwanted side reactions in the subsequent steps, particularly during bromination where the unprotected phenol could undergo electrophilic substitution on the aromatic ring. The Williamson ether synthesis is a classic and efficient method for this transformation.

Step 1: Synthesis of 1-(4-(Benzyloxy)phenyl)ethan-1-one

This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated in situ by a base, acts as a nucleophile and attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion.

Caption: Mechanism of Benzylation.

Experimental Protocol:

-

To a 250 mL round-bottom flask, add 4-hydroxyacetophenone (13.6 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and acetone (150 mL).

-

Stir the suspension at room temperature for 15 minutes.

-

Add benzyl bromide (14.2 mL, 0.12 mol) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Recrystallize the crude product from ethanol to yield pure 1-(4-(benzyloxy)phenyl)ethan-1-one as a white crystalline solid.[1]

Data Summary:

| Parameter | Value |

| Typical Yield | 90-95% |

| Melting Point | 93-95 °C |

| Appearance | White crystalline solid |

Part 2: Alpha-Bromination of the Ketone

The second step is the selective bromination at the α-position of the ketone. This is a key step as it introduces a good leaving group (bromide) which is essential for the subsequent amination reaction. The reaction is typically carried out using bromine in a suitable solvent, often with a catalytic amount of a Lewis acid to promote the reaction.

Step 2: Synthesis of 2-Bromo-1-(4-(benzyloxy)phenyl)ethan-1-one

The mechanism involves the enolization of the ketone, which is the rate-determining step, followed by the rapid reaction of the enol with bromine.

Experimental Protocol:

-

In a 250 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-(4-(benzyloxy)phenyl)ethan-1-one (22.6 g, 0.1 mol) in a mixture of 1,4-dioxane (50 mL) and tetrahydrofuran (50 mL).[2]

-

Add a catalytic amount of anhydrous aluminum chloride (0.1 g).[2]

-

Cool the solution in an ice bath and add bromine (5.1 mL, 0.1 mol) dissolved in 20 mL of the same solvent mixture dropwise with stirring.[2]

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 5 hours.[2]

-

Concentrate the reaction mixture under reduced pressure to obtain a solid residue.[2]

-

Add water and chloroform to the residue and separate the layers. The chloroform layer contains the product.[2]

-

Dry the chloroform layer over anhydrous sodium sulfate, filter, and concentrate to get the crude product.[2]

-

Purify the crude product by column chromatography on silica gel using a mixture of benzene and n-hexane (1:1) as the eluent to afford 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one.[2]

Data Summary:

| Parameter | Value |

| Typical Yield | 80-85% |

| Melting Point | 108-110 °C |

| Appearance | Pale yellow solid |

Part 3: Introduction of the Amino Group

The third step is the nucleophilic substitution of the α-bromo ketone with an amine source to introduce the amino group. For the synthesis of the primary amine, ammonia is used as the nucleophile.

Step 3: Synthesis of 2-Amino-1-(4-(benzyloxy)phenyl)ethan-1-one

This is a classic SN2 reaction where ammonia attacks the carbon bearing the bromine atom, leading to the displacement of the bromide ion. It is crucial to use an excess of ammonia to minimize the formation of the secondary amine by-product.

Experimental Protocol:

-

Dissolve 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one (30.5 g, 0.1 mol) in 200 mL of tetrahydrofuran (THF) in a pressure vessel.

-

Cool the solution to 0 °C and saturate it with anhydrous ammonia gas with stirring.

-

Seal the vessel and allow the reaction mixture to stir at room temperature for 24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Vent the excess ammonia in a fume hood and concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove ammonium bromide.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one.

-

The product can be purified by conversion to its hydrochloride salt by treating the crude product with HCl in ether, followed by filtration and drying. The free base can be regenerated by treatment with a mild base.

Data Summary:

| Parameter | Value |

| Typical Yield | 60-70% |

| Appearance | Off-white to pale yellow solid |

Part 4: Reduction of the Carbonyl Group

The final step is the reduction of the ketone functionality to a secondary alcohol, yielding the target molecule. Sodium borohydride is a mild and selective reducing agent suitable for this transformation, as it will not affect the benzyl ether protecting group.[3][4][5]

Step 4: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon. Subsequent workup with water or a mild acid protonates the resulting alkoxide to give the alcohol.[3][5]

Caption: Mechanism of Ketone Reduction.

Experimental Protocol:

-

Dissolve 2-amino-1-(4-(benzyloxy)phenyl)ethan-1-one (or its hydrochloride salt) (24.2 g, 0.1 mol) in 200 mL of methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add sodium borohydride (4.5 g, 0.12 mol) portion-wise over 30 minutes, maintaining the temperature below 10 °C.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of 50 mL of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford pure 2-amino-1-(4'-benzyloxyphenyl)ethanol.

Data Summary:

| Parameter | Value |

| Typical Yield | 85-95% |

| Molecular Formula | C15H17NO2[6] |

| Molecular Weight | 243.30 g/mol [6] |

| Appearance | White to off-white solid |

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-amino-1-(4'-benzyloxyphenyl)ethanol. The procedures are based on well-established organic transformations and utilize readily available reagents. Careful control of reaction conditions at each step is paramount to achieving high yields and purity of the final product, which is a critical consideration for its use in pharmaceutical research and development. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists engaged in the synthesis of this important chemical intermediate.

References

-

PrepChem. Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. [Link]

-

Ashenhurst, J. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

Wang, J., et al. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Journal of Chemical Technology and Biotechnology. [Link]

-

PubChem. 1-[4-(Benzyloxy)phenyl]-2-bromoethan-1-one. [Link]

-

Heydari, A., et al. Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. ResearchGate. [Link]

- Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

-

Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. [Link]

-

Narender, N., et al. A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. The Royal Society of Chemistry. [Link]

-

FDA. 1-(4-(BENZYLOXY)PHENYL)-2-BROMOETHANONE. [Link]

-

PubChem. 1-[4-(Benzyloxy)phenyl]ethan-1-one. [Link]

-

Reddy, T. J., et al. One-Pot Synthesis of Aminated Benzo-Fused Heterocycles and N-Substituted Dibenzothiophenes via Copper-Catalyzed Ullmann Type Reaction. PMC. [Link]

-

Kumar, R., et al. A Facile and Efficient Synthesis of α-Bromoketones using NBS under Ultrasound Irradiation. Asian Journal of Organic & Medicinal Chemistry. [Link]

- European Patent Office.

-

PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

-

K C, B. Attempted Synthesis of 4'-Hydroxyacetophenone-1H-benzotriazole by Benzyne-Azide Click Chemistry. NC A&T SU Bluford Library's Aggie Digital Collections and Scholarship. [Link]

-

Raju, S. K., et al. Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. [Link]

-

Stambuli, J. P., et al. The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Organic Syntheses. [Link]

-

European Patent Office. Process for producing 4-hydroxyacetophenone. [Link]

-

Wang, Y., et al. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC. [Link]

-

PubChem. 2-Amino-1-(4-(benzyloxy)phenyl)ethanol. [Link]

Sources

- 1. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Amino-1-(4-(benzyloxy)phenyl)ethanol | C15H17NO2 | CID 423990 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

An In-Depth Technical Guide to the Chemical Properties of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Introduction

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. As a derivative of phenylethanolamine, it incorporates a primary amine, a secondary alcohol, and a benzyl ether moiety, affording it a versatile reactivity profile. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and characteristic reactivity, tailored for researchers, scientists, and professionals in drug development. Its primary recognized application is as a key intermediate in the synthesis of adrenergic agonists like (+/-)-Synephrine.[1]

Core Physicochemical Properties

The compound's identity and fundamental characteristics are summarized below. These properties are foundational for its handling, storage, and application in synthetic protocols.

| Property | Value | Source(s) |

| CAS Number | 56443-72-2 | [1][] |

| Molecular Formula | C₁₅H₁₇NO₂ | [1][][3] |

| Molecular Weight | 243.30 g/mol | [3][4] |

| Appearance | White to Yellow Solid | [1][][5] |

| Melting Point | 85 - 87 °C | [5] |

| IUPAC Name | 2-amino-1-(4-(benzyloxy)phenyl)ethanol | [] |

| Synonyms | 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine | [1] |

| Storage | 2-8°C Refrigerator | [1] |

Structural Representation

The molecular structure is central to understanding its properties. The presence of a chiral center at the carbon bearing the hydroxyl group means the compound can exist as enantiomers.

Caption: 2D structure of 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Spectroscopic Profile

Infrared (IR) Spectroscopy

The IR spectrum provides clear indicators for the key functional groups present. The primary amine, hydroxyl group, and aromatic systems each have characteristic absorption bands.

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Characteristics |

| O-H (Alcohol) | Stretching | 3600 - 3100 | Strong, very broad band due to hydrogen bonding.[6] |

| N-H (Amine) | Stretching | 3500 - 3200 | Two distinct, sharper peaks (asymmetric & symmetric) for the primary -NH₂ group, often superimposed on the O-H band.[6][7] |

| Aromatic C-H | Stretching | 3100 - 3000 | Multiple weak to moderate, sharp bands.[8] |

| Aliphatic C-H | Stretching | 2960 - 2850 | Strong, sharp bands from CH₂ and CH groups.[7] |

| Aromatic C=C | Stretching | 1600 - 1450 | Two to three moderate, sharp bands.[8] |

| C-O (Alcohol) | Stretching | ~1260 - 1050 | Strong band, typical for secondary alcohols.[8] |

| C-O (Ether) | Stretching | ~1250 | Strong band due to aryl-alkyl ether linkage. |

| N-H (Amine) | Bending (Scissoring) | ~1600 | Moderate band, can sometimes be obscured by aromatic C=C stretches.[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise carbon-hydrogen framework.

Predicted ¹H NMR Data (in CDCl₃, δ in ppm):

| Protons | Multiplicity | Approx. Chemical Shift (ppm) | Rationale |

| -NH₂ | Singlet (broad) | 1.5 - 2.5 | Exchangeable protons; chemical shift is concentration and solvent dependent. |

| -OH | Singlet (broad) | 2.0 - 4.0 | Exchangeable proton; shift is variable. |

| -CH₂-N | Multiplet | 2.7 - 3.1 | Diastereotopic protons adjacent to a chiral center. |

| -CH(OH)- | Multiplet | 4.6 - 4.9 | Benzylic proton deshielded by the hydroxyl group and aromatic ring. |

| -O-CH₂-Ph | Singlet | ~5.1 | Benzylic protons of the ether linkage. |

| Aromatic H (Benzyloxyphenyl) | Multiplet (AA'BB') | 6.9 (d), 7.2 (d) | Protons on the para-substituted ring. |

| Aromatic H (Benzyl) | Multiplet | 7.3 - 7.5 | Protons on the monosubstituted benzyl group ring. |

Predicted ¹³C NMR Data (in CDCl₃, δ in ppm):

| Carbon Atom | Approx. Chemical Shift (ppm) | Rationale |

| -CH₂-N | ~47 | Aliphatic carbon attached to a nitrogen atom. |

| -CH(OH)- | ~74 | Aliphatic carbon attached to an oxygen atom. |

| -O-CH₂-Ph | ~70 | Benzylic ether carbon. |

| Aromatic C (Benzyloxyphenyl) | 115, 127, 134, 158 | Four distinct signals for the para-substituted ring. The C-O carbon is most downfield (~158 ppm). |

| Aromatic C (Benzyl) | 127, 128, 129, 137 | Four signals for the benzyl group ring. The ipso-carbon is most downfield (~137 ppm). |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this molecule, Electrospray Ionization (ESI) in positive mode would be a common technique.

| Ion | Predicted m/z | Notes |

| [M+H]⁺ | 244.31 | The protonated molecular ion, confirming the molecular weight. |

| [M-H₂O+H]⁺ | 226.30 | Loss of water from the hydroxyl group. |

| [M-NH₃+H]⁺ | 227.30 | Loss of ammonia. |

| C₈H₁₀O₂⁺ | 150.16 | Fragment corresponding to the benzyloxyphenyl moiety. |

| C₇H₇⁺ | 91.05 | Tropylium ion, a very common and stable fragment from the benzyl group. |

Synthesis and Reactivity

A deep understanding of the synthesis and reactivity of 2-Amino-1-(4'-benzyloxyphenyl)ethanol is paramount for its effective use as a chemical intermediate.

Plausible Synthetic Pathway

While various synthetic routes exist, a common and logical approach involves the reduction of an α-aminoketone precursor. This strategy provides good control over the final structure.

Caption: Plausible synthetic route to the target compound.

Experimental Protocol: Ketone Reduction (Step 3)

This protocol outlines the final reduction step, a critical transformation in the synthesis. The choice of sodium borohydride (NaBH₄) is strategic; it is a mild reducing agent that selectively reduces the ketone to a secondary alcohol without affecting the benzyl ether or aromatic rings.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the α-amino ketone precursor (1.0 eq) in methanol (MeOH) to a concentration of 0.1 M.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is crucial to moderate the exothermic reaction and prevent side reactions.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 10% Methanol in Dichloromethane.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

Core Reactivity Profile

The molecule's reactivity is dictated by its three primary functional groups: the primary amine, the secondary alcohol, and the benzyl ether. This allows for selective chemical modifications.

Caption: Reactivity map showing key transformations.

-

Reactions at the Amine: The primary amine is the most nucleophilic site and reacts readily with electrophiles.[9] N-acylation with acid chlorides or anhydrides proceeds smoothly under basic conditions to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. This chemoselectivity is a cornerstone of its synthetic utility.

-

Reactions at the Alcohol: The secondary hydroxyl group can be oxidized to the corresponding ketone using mild oxidizing agents like Pyridinium chlorochromate (PCC) or under Swern oxidation conditions.[9] Esterification is also possible but typically requires more forcing conditions or protection of the more reactive amine group.

-

Cleavage of the Benzyl Ether: The benzyl ether serves as a robust protecting group for the phenolic hydroxyl. It can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂ over Pd/C) to unmask the phenol, yielding 2-amino-1-(4-hydroxyphenyl)ethanol, a structure closely related to octopamine.

Safety and Handling

Proper handling is essential for laboratory safety. While not classified as acutely toxic, standard precautions for handling fine chemicals should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[5]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5] Avoid dust formation during handling.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, such as a refrigerator (2-8°C).[1][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

-

First Aid:

Conclusion

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic profile, and differential reactivity of its functional groups make it a powerful building block in organic synthesis. A thorough understanding of its chemistry, as detailed in this guide, is crucial for its effective and safe utilization in research and development, particularly in the creation of novel pharmaceutical agents.

References

-

Pharmaffiliates. 2-Amino-1-(4'-benzyloxyphenyl)ethanol Product Page.[Link]

-

PubChem. 2-Amino-1-(4-(benzyloxy)phenyl)ethanol Compound Summary.[Link]

-

University of Calgary. Chapter 13: Sample IR Spectra.[Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups.[Link]

-

Illinois State University. Infrared Spectroscopy.[Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-1-(4-(benzyloxy)phenyl)ethanol | C15H17NO2 | CID 423990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 5. fishersci.com [fishersci.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. benchchem.com [benchchem.com]

2-Amino-1-(4'-benzyloxyphenyl)ethanol CAS 56443-72-2

An In-Depth Technical Guide to 2-Amino-1-(4'-benzyloxyphenyl)ethanol (CAS 56443-72-2): A Key Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(4'-benzyloxyphenyl)ethanol, CAS 56443-72-2, a critical intermediate in the synthesis of high-value pharmaceuticals. Primarily recognized for its role as a precursor to Salmeterol, a long-acting β2-adrenergic agonist, this document delves into its chemical identity, stereochemical importance, and strategic position in drug development. We present detailed, field-proven methodologies for its synthesis, purification, and analytical characterization, emphasizing the rationale behind experimental choices to ensure reproducibility and scalability. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this pivotal molecule.

Introduction & Strategic Importance

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a β-amino alcohol derivative whose significance is almost exclusively tied to its function as a key building block in the synthesis of important active pharmaceutical ingredients (APIs).[1] Its structure incorporates a chiral center, a primary amine, and a benzyl-protected phenol, features that make it an ideal precursor for complex molecular targets.

Chemical Identity and Physicochemical Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and use in synthetic applications.[][3]

| Property | Value | Source |

| CAS Number | 56443-72-2 | [][3] |

| Molecular Formula | C₁₅H₁₇NO₂ | [][4] |

| Molecular Weight | 243.30 g/mol | [] |

| IUPAC Name | 2-amino-1-(4-phenylmethoxyphenyl)ethanol | [] |

| Synonyms | 2-AMINO-1-(4-(PHENYLMETHOXY)-PHENYL)ETHANOL | [] |

| Appearance | Yellow Solid | [][3] |

| Storage | 2-8°C Refrigerator | [3] |

The Critical Role in Drug Development: The Salmeterol Connection

The primary application of 2-Amino-1-(4'-benzyloxyphenyl)ethanol is as a late-stage intermediate in the manufacturing of Salmeterol.[5] Salmeterol is a long-acting β2-adrenergic agonist (LABA) used in the maintenance treatment of asthma and chronic obstructive pulmonary disease (COPD).[5] The synthesis of Salmeterol involves the N-alkylation of the primary amine of this intermediate, followed by the deprotection (debenzylation) of the phenolic hydroxyl group.[5][6] The presence of the benzyl protecting group is a strategic choice, as it prevents the phenolic hydroxyl from undergoing undesired side reactions during the alkylation step and can be reliably removed under specific hydrogenolysis conditions in a later step.[5][6]

Stereochemistry: The Significance of the (R)-Enantiomer

The biological activity of many pharmaceuticals is highly dependent on their stereochemistry.[7] Salmeterol is a chiral molecule, and its therapeutic effects are primarily attributed to the (R)-enantiomer. Consequently, the efficient production of enantiomerically pure (R)-Salmeterol is a major goal in its synthesis. This places a high demand on obtaining the chiral precursor, (R)-2-Amino-1-(4'-benzyloxyphenyl)ethanol, in high optical purity.[8] Syntheses that can introduce this chirality early and maintain it throughout the reaction sequence are therefore of significant commercial and scientific interest.[7][8]

Synthesis Methodologies

The synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The general approach involves the formation of a protected keto-amine followed by a critical reduction step.

General Synthetic Workflow

The overall logic of the synthesis involves creating a protected phenylethanone backbone, introducing the side chain via a coupling reaction, and finally, reducing the ketone to the desired secondary alcohol. This workflow is designed to build the molecule's complexity systematically while protecting reactive functional groups.

Caption: General workflow for synthesizing the target intermediate.

Protocol: Reductive Pathway from a Keto-Amine Precursor

This protocol is based on a common and robust method documented in the patent literature for producing intermediates of Salmeterol.[5][9] The causality behind this choice is its reliability and scalability.

Step 1: Synthesis of the Keto-Amine Intermediate

-

Reactants: Charge a suitable reactor with Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate (1.0 eq) and N-benzyl-6-(4-phenylbutoxy)hexan-1-amine hydrochloride (1.05 eq).

-

Solvent & Base: Add Dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃, 2.5 eq) as the base. The base is crucial for neutralizing the HBr formed during the nucleophilic substitution and the HCl from the amine salt.

-

Reaction: Stir the mixture at ambient temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC.

-

Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude keto-amine, Methyl 5-(2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)acetyl)-2-(benzyloxy)benzoate.

Step 2: Reduction to 2-Amino-1-(4'-benzyloxyphenyl)ethanol

-

Reactant: Dissolve the crude keto-amine intermediate from Step 1 in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Reducing Agent: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of a powerful reducing agent like Lithium aluminum hydride (LiAlH₄, 1.5 eq). LiAlH₄ is chosen over milder agents like sodium borohydride because it can effectively reduce both the ketone and the ester functional groups present in the precursor to their respective alcohols.[5]

-

Reaction: Allow the reaction to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Quenching & Isolation: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LiAlH₄ and precipitating the aluminum salts, making them easy to filter off.

-

Purification: Filter the resulting slurry and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to obtain the crude 2-(benzyl(6-(4-phenylbutoxy)hexyl)amino)-1-(4-(benzyloxy)-3-(hydroxymethyl)phenyl)ethanol, which is a direct precursor to Salmeterol and structurally related to the title compound.[5] To obtain the title compound itself, a different starting material without the methyl benzoate and hydroxymethyl groups would be used, but the core reduction principle remains identical.

Purification and Isolation

Achieving high purity (>99%) is non-negotiable for pharmaceutical intermediates. Impurities can lead to side reactions in subsequent steps and may introduce toxic by-products into the final API.[10]

Protocol: Flash Column Chromatography

-

Adsorbent: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent like hexane.

-

Column Packing: Pack a glass column with the slurry to create a uniform stationary phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 40% ethyl acetate in hexane.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and quality of the synthesized intermediate. This forms a self-validating system where the data from multiple orthogonal techniques must be consistent with the expected structure.[11]

Structural Elucidation

-

¹H-NMR (Proton Nuclear Magnetic Resonance): Provides information on the chemical environment of hydrogen atoms. Expected signals would include aromatic protons from both the benzyloxy and phenyl rings, a characteristic multiplet for the C-H proton adjacent to the hydroxyl group, and signals for the aminomethyl (-CH₂-NH₂) and benzylic (-O-CH₂-Ph) protons.

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be approximately 244.31 m/z.

Purity and Quantification: HPLC-UV

High-Performance Liquid Chromatography with UV detection is the standard method for assessing the purity of pharmaceutical intermediates.[11]

| Parameter | Typical Value | Rationale |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for moderately polar organic compounds.[11] |

| Mobile Phase | Isocratic mixture of Phosphate Buffer (pH ~3-5) and Acetonitrile | The buffered aqueous phase controls the ionization state of the amine, while the organic modifier (acetonitrile) controls retention time. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for good peak shape and resolution. |

| Detection | UV at ~225 nm or ~275 nm | Wavelengths where the phenyl and benzyloxy chromophores exhibit strong absorbance. |

| Column Temp. | 30°C | Ensures reproducible retention times by controlling viscosity and mass transfer. |

Application in the Synthesis of Salmeterol

The purified 2-Amino-1-(4'-benzyloxyphenyl)ethanol serves as the linchpin for introducing the characteristic amino-alcohol side chain of Salmeterol. The final steps to the API are illustrated below.

Caption: Final synthetic steps from the key intermediate to the Salmeterol drug product.

The process involves N-alkylation of the amine, followed by a critical debenzylation step, typically using catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst), to remove the benzyl protecting group and reveal the free phenol of the final Salmeterol molecule.[5][6]

Conclusion

2-Amino-1-(4'-benzyloxyphenyl)ethanol is more than a mere chemical; it is an enabling molecule in the production of a vital medication for respiratory diseases. Its synthesis requires a nuanced understanding of protective group strategy, stereocontrol, and robust purification techniques. The methodologies and analytical frameworks presented in this guide underscore the level of precision and validation required in modern pharmaceutical development. For scientists and researchers, a thorough grasp of the principles governing the synthesis and handling of this intermediate is fundamental to the successful and efficient production of Salmeterol and other related APIs.

References

- Title: Process for the preparation of salmeterol and its intermediates. Source: Google Patents (WO2012032546A2).

-

Title: Processes for producing optically active 2-amino-1-phenylethanol derivatives. Source: European Patent Office (EP 0924193 A1). URL: [Link]

-

Title: Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol a. Source: Der Pharma Chemica. URL: [Link]

- Title: Method for synthesizing (R)-salmeterol. Source: Google Patents (CN103435505A).

-

Title: Analytical Methods. Source: Japan International Cooperation Agency. URL: [Link]

-

Title: PROCESS FOR THE PREPARATION OF SALMETEROL AND ITS SALTS. Source: European Patent Office (EP 2641893 A1). URL: [Link]

-

Title: Synthesis of (R)-(−)-salmeterol. Source: ResearchGate. URL: [Link]

-

Title: 2-Amino-1-(4'-benzyloxyphenyl)ethanol | CAS No: 56443-72-2. Source: Pharmaffiliates. URL: [Link]

-

Title: 2-Amino-1-(4-(benzyloxy)phenyl)ethanol. Source: PubChem, National Center for Biotechnology Information. URL: [Link]

-

Title: Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Source: National Institutes of Health. URL: [Link]

- Title: Process for the purification of an aminoalcohol. Source: Google Patents (US5866719A).

Sources

- 1. Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Amino-1-(4-(benzyloxy)phenyl)ethanol | C15H17NO2 | CID 423990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. WO2012032546A2 - Process for the preparation of salmeterol and its intermediates - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN103435505A - Method for synthesizing -salmeterol - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. benchchem.com [benchchem.com]

Spectroscopic Data for 2-Amino-1-(4'-benzyloxyphenyl)ethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. Below is a diagram of 2-Amino-1-(4'-benzyloxyphenyl)ethanol, highlighting the key functional groups that give rise to its characteristic spectroscopic signals.

Figure 1. Molecular structure of 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Ar-H (benzyl) |

| ~7.25 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -CH(OH)-) |

| ~6.95 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OCH₂-) |

| ~5.05 | s | 2H | -O-CH ₂-Ar |

| ~4.65 | dd, J ≈ 8.0, 4.0 Hz | 1H | -CH (OH)- |

| ~3.00 | dd, J ≈ 12.5, 4.0 Hz | 1H | -CH ₂-NH₂ (diastereotopic) |

| ~2.85 | dd, J ≈ 12.5, 8.0 Hz | 1H | -CH ₂-NH₂ (diastereotopic) |

| ~2.10 | br s | 3H | -NH ₂ and -OH |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Region (δ 6.95 - 7.45): The spectrum is expected to show two distinct sets of aromatic protons. The five protons of the benzyl group will likely appear as a complex multiplet between δ 7.30 and 7.45. The disubstituted phenyl ring will exhibit two doublets, characteristic of a para-substituted system. The two protons ortho to the electron-donating benzyloxy group are shielded and appear upfield around δ 6.95, while the two protons ortho to the ethanolamine substituent are deshielded and appear further downfield at approximately δ 7.25.

-

Benzyloxy Methylene Protons (δ 5.05): The two protons of the methylene group in the benzyl ether linkage are chemically equivalent and are expected to appear as a sharp singlet around δ 5.05.

-

Methine Proton (δ 4.65): The proton on the carbon bearing the hydroxyl group (-CH (OH)-) is a chiral center and is expected to appear as a doublet of doublets (dd). Its splitting pattern arises from coupling to the two diastereotopic protons of the adjacent methylene group.

-

Methylene Protons of the Amino Group (δ 2.85 - 3.00): The two protons on the carbon adjacent to the amino group (-CH ₂-NH₂) are diastereotopic due to the neighboring chiral center. They are expected to appear as two distinct signals, each as a doublet of doublets.

-

Exchangeable Protons (δ 2.10): The protons of the primary amine (-NH₂) and the hydroxyl group (-OH) are exchangeable and often appear as a broad singlet. Their chemical shift can vary depending on the concentration and solvent. Deuterium exchange (shaking the sample with D₂O) would confirm these signals as they would disappear from the spectrum.

Figure 2. General workflow for ¹H NMR data acquisition.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-1-(4'-benzyloxyphenyl)ethanol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

Acquisition time: 3-4 seconds

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz followed by Fourier transformation. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C -O (aromatic) |

| ~141.0 | Quaternary C (benzyl) |

| ~135.0 | Quaternary C (aromatic) |

| ~128.5 | C -H (aromatic, benzyl) |

| ~128.0 | C -H (aromatic, benzyl) |

| ~127.5 | C -H (aromatic, ortho to -CH(OH)-) |

| ~127.0 | C -H (aromatic, benzyl) |

| ~114.5 | C -H (aromatic, ortho to -OCH₂-) |

| ~75.0 | -C H(OH)- |

| ~70.0 | -O-C H₂-Ar |

| ~46.0 | -C H₂-NH₂ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ 114.5 - 158.0): The spectrum is expected to show eight distinct signals for the twelve aromatic carbons. The carbon attached to the ether oxygen is significantly deshielded and appears around δ 158.0. The quaternary carbons will have lower intensities compared to the protonated carbons.

-

Aliphatic Carbons (δ 46.0 - 75.0): The three aliphatic carbons are expected to be well-resolved. The carbon bearing the hydroxyl group (-C H(OH)-) will be the most deshielded, appearing around δ 75.0. The benzylic ether carbon (-O-C H₂-Ar) is expected around δ 70.0, and the carbon attached to the nitrogen (-C H₂-NH₂) will be the most shielded of the three, appearing around δ 46.0.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: The spectrum should be acquired on the same NMR spectrometer used for the proton spectrum.

-

Acquisition Parameters:

-

Pulse program: Proton-decoupled

-

Number of scans: 512-1024 (or more, depending on concentration)

-

Relaxation delay: 2 seconds

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: The FID is processed with an exponential line broadening of 1.0 Hz followed by Fourier transformation. The spectrum is phased and baseline corrected. The chemical shifts are referenced to the solvent signal of CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Data (KBr Pellet or Thin Film)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 3000 - 2850 | Medium | Aliphatic C-H stretching |

| 1610, 1510, 1450 | Medium to Strong | Aromatic C=C stretching |

| 1240 | Strong | Aryl-O-C stretching (asymmetric) |

| 1100 - 1000 | Strong | C-O stretching (alcohol) and Aryl-O-C stretching (symmetric) |

| 830 | Strong | para-disubstituted C-H bending |

Interpretation of the IR Spectrum

-

O-H and N-H Stretching (3400 - 3200 cm⁻¹): A very broad and strong absorption band is expected in this region due to the overlapping stretching vibrations of the hydroxyl and primary amine groups, which are involved in hydrogen bonding.

-

C-H Stretching (3100 - 2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are due to aliphatic C-H stretching.

-

Aromatic C=C Stretching (1610 - 1450 cm⁻¹): Several sharp to medium intensity bands in this region are indicative of the carbon-carbon double bond stretching within the two aromatic rings.

-

C-O Stretching (1240 and 1100 - 1000 cm⁻¹): A strong absorption around 1240 cm⁻¹ is expected for the asymmetric stretching of the aryl-ether bond. The C-O stretching of the secondary alcohol and the symmetric stretching of the aryl-ether will likely appear as strong bands in the 1100-1000 cm⁻¹ region.

-

para-Disubstituted C-H Bending (830 cm⁻¹): A strong out-of-plane C-H bending absorption around 830 cm⁻¹ is a characteristic feature of a 1,4-disubstituted (para) aromatic ring.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FTIR spectrometer equipped with a universal ATR accessory.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000 - 400 cm⁻¹

-

-

Data Processing: The spectrum is automatically processed by the instrument software, and a background spectrum is subtracted.

Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Possible Fragment |

| 243 | [M]⁺ (Molecular Ion) |

| 213 | [M - CH₂NH₂]⁺ |

| 135 | [HOC₆H₄CHOH]⁺ |

| 107 | [C₇H₇O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 30 | [CH₂NH₂]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺, m/z 243): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (243.30 g/mol ).

-

Major Fragmentation Pathways:

-

Alpha-cleavage: The bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group is susceptible to cleavage. This can lead to the formation of a fragment at m/z 30 ([CH₂NH₂]⁺) and a fragment at m/z 213 ([M - CH₂NH₂]⁺).

-

Benzylic Cleavage: Cleavage of the benzyl ether bond can lead to the formation of the tropylium ion at m/z 91 ([C₇H₇]⁺), which is a very stable and common fragment for benzyl-containing compounds. The corresponding oxygen-containing fragment would be at m/z 107.

-

Figure 3. Simplified schematic of the mass spectrometry process.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A suitable capillary column (e.g., HP-5ms).

-

Injection volume: 1 µL.

-

Inlet temperature: 250 °C.

-

Oven program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Parameters:

-

Ionization mode: Electron Ionization (70 eV).

-

Mass range: 40-500 amu.

-

Scan speed: 1 scan/second.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the compound. The mass spectrum of this peak is then extracted and interpreted.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, provides a robust framework for the characterization of 2-Amino-1-(4'-benzyloxyphenyl)ethanol. The detailed interpretation of the expected spectral features, grounded in fundamental spectroscopic principles, offers researchers and drug development professionals the necessary tools to confirm the synthesis and purity of this important intermediate. The provided experimental protocols serve as a practical guide for obtaining high-quality spectroscopic data. This guide underscores the power of spectroscopy as an indispensable tool in modern chemical research and development.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from Spectra. John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

starting materials for 2-Amino-1-(4'-benzyloxyphenyl)ethanol synthesis

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol: Starting Materials and Core Methodologies

Introduction

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a key chiral building block and intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, a 1,2-amino alcohol, is prevalent in numerous adrenergic agonists and other bioactive molecules. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest to researchers in medicinal chemistry and drug development. This guide provides a detailed exploration of the primary synthetic routes to 2-Amino-1-(4'-benzyloxyphenyl)ethanol, with a focus on the selection of starting materials and the underlying chemical principles that govern these transformations.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol can be broadly approached via two principal strategies, each with its own set of advantages and considerations regarding starting materials and reaction conditions.

-

Strategy 1: The α-Functionalized Ketone Approach. This is arguably the most common and well-documented laboratory-scale synthesis. It commences with a readily available acetophenone derivative, which is then functionalized at the α-position before a final reduction step to furnish the desired amino alcohol.

-

Strategy 2: The Epoxide Ring-Opening Approach. This route involves the formation of a substituted styrene oxide, which is subsequently opened by an amine source. This method is also widely used for the synthesis of 1,2-amino alcohols and offers an alternative pathway to the target molecule.

The choice between these strategies often depends on the availability of starting materials, desired stereochemical outcome, and scalability of the process.

Strategy 1: The α-Functionalized Ketone Pathway

This versatile approach is characterized by the sequential modification of a ketone precursor. The overall workflow is depicted below:

Figure 1: Synthetic workflow for the α-functionalized ketone approach.

Step 1: Benzylation of 4-Hydroxyacetophenone

The synthesis begins with the protection of the phenolic hydroxyl group of 4-hydroxyacetophenone as a benzyl ether. This is a crucial step to prevent unwanted side reactions in subsequent stages.

-

Starting Material: 4-Hydroxyacetophenone (commercially available).

-

Reagent: Benzyl bromide or benzyl chloride.

-

Base: A weak base such as potassium carbonate (K₂CO₃) is typically employed to deprotonate the phenol.

-

Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is suitable for this Sₙ2 reaction.

-

To a solution of 4-hydroxyacetophenone (13.6 g, 100 mmol) in acetone (200 mL), add potassium carbonate (27.6 g, 200 mmol) and benzyl bromide (17.1 g, 100 mmol).

-

Reflux the mixture for 7 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield 4'-benzyloxyacetophenone as a white solid.

Step 2: α-Bromination of 4'-Benzyloxyacetophenone

The next step involves the selective bromination of the methyl group adjacent to the carbonyl, forming an α-bromo ketone.

-

Starting Material: 4'-Benzyloxyacetophenone.

-

Brominating Agent: Bromine (Br₂) or N-bromosuccinimide (NBS).

-

Catalyst: A catalytic amount of anhydrous aluminum chloride (AlCl₃) can be used to facilitate the reaction with bromine.[1]

-

Solvent: A non-polar solvent such as diethyl ether or glacial acetic acid is commonly used.[1][2]

-

Dissolve 4'-benzyloxyacetophenone (22.6 g, 100 mmol) in anhydrous diethyl ether (100 mL) in a flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath and add a catalytic amount of anhydrous aluminum chloride (0.5 g).

-

Add a solution of bromine (16.0 g, 100 mmol) in diethyl ether dropwise with stirring, maintaining the temperature below 5 °C.

-

After the addition is complete, remove the solvent and dissolved hydrogen bromide under reduced pressure.

-

The resulting crude 2-bromo-1-(4'-(benzyloxy)phenyl)ethanone can be purified by recrystallization.

Step 3: Nucleophilic Substitution with Azide

The α-bromo ketone is a potent electrophile and readily undergoes nucleophilic substitution with sodium azide to yield the corresponding α-azido ketone. This intermediate is a versatile precursor to the desired amino alcohol.[3][4]

-

Starting Material: 2-Bromo-1-(4'-(benzyloxy)phenyl)ethanone.

-

Reagent: Sodium azide (NaN₃).

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or a mixture of tert-butanol and water is often used.[5]

-

Dissolve 2-bromo-1-(4'-(benzyloxy)phenyl)ethanone (30.5 g, 100 mmol) in a suitable solvent system (e.g., tert-butanol/water).

-

Add sodium azide (7.8 g, 120 mmol) portion-wise with stirring.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-azido ketone, which can be purified by chromatography.

Step 4: Reduction of the α-Azido Ketone

The final step is the reduction of both the azide and the ketone functionalities to an amine and an alcohol, respectively. This transformation can be achieved in a single step using a suitable reducing agent.

-

Starting Material: 2-Azido-1-(4'-(benzyloxy)phenyl)ethanone.

-

Reducing Agents: A variety of reducing agents can be employed, including:

-

Sodium borohydride (NaBH₄): This will selectively reduce the ketone to a hydroxyl group, leaving the azide intact. The azide can then be reduced in a subsequent step (e.g., by catalytic hydrogenation).

-

Lithium aluminum hydride (LiAlH₄): This powerful reducing agent can reduce both the azide and the ketone simultaneously.

-

Catalytic Hydrogenation (H₂/Pd-C): This method is effective for the reduction of the azide group and can also reduce the ketone, although sometimes requiring harsher conditions.[3]

-

For many pharmaceutical applications, a specific stereoisomer of the amino alcohol is required. This can be achieved through stereoselective reduction of the prochiral ketone.[6][7][8]

-

Chiral Reducing Agents: Reagents like (R)- or (S)-Alpine borane can be used for enantioselective reduction.[6]

-

Enzymatic Reduction: Ketoreductases (KREDs) are enzymes that can catalyze the highly stereoselective reduction of ketones.[8][9]

-

Non-stereoselective Reduction:

-

Carefully add a solution of 2-azido-1-(4'-(benzyloxy)phenyl)ethanone in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride in THF at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the sequential addition of water and aqueous sodium hydroxide.

-

Filter the resulting solids and concentrate the filtrate to obtain the crude amino alcohol.

-

-

Stereoselective Reduction (Example with NaBH₄ and subsequent azide reduction):

-

Dissolve the α-azido ketone in methanol and cool to 0 °C.

-

Add sodium borohydride portion-wise and stir until the ketone is fully reduced (monitored by TLC).

-

Quench the reaction and isolate the intermediate azido alcohol.

-

Dissolve the azido alcohol in ethanol and subject it to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Filter the catalyst and concentrate the solvent to yield the target amino alcohol.

-

| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 4-Hydroxyacetophenone | Benzyl bromide, K₂CO₃ | 4'-Benzyloxyacetophenone | 85-95 |

| 2 | 4'-Benzyloxyacetophenone | Br₂, AlCl₃ | 2-Bromo-1-(4'-(benzyloxy)phenyl)ethanone | 80-90 |

| 3 | 2-Bromo-1-(4'-(benzyloxy)phenyl)ethanone | NaN₃ | 2-Azido-1-(4'-(benzyloxy)phenyl)ethanone | 70-85 |

| 4 | 2-Azido-1-(4'-(benzyloxy)phenyl)ethanone | LiAlH₄ or H₂/Pd-C | 2-Amino-1-(4'-benzyloxyphenyl)ethanol | 70-90 |

Table 1: Summary of the α-functionalized ketone pathway.

Strategy 2: The Epoxide Ring-Opening Pathway

This alternative strategy involves the formation of an epoxide intermediate, which is then opened with an amine source.

Figure 2: Synthetic workflow for the epoxide ring-opening approach.

Step 1: Synthesis of 4-Benzyloxystyrene Oxide

The key intermediate in this route is 4-benzyloxystyrene oxide. This can be prepared from 4-benzyloxystyrene, which in turn can be synthesized from 4-hydroxyacetophenone through a Wittig reaction followed by benzylation, or from 4-benzyloxybenzaldehyde.

-

Starting Material: 4-Benzyloxystyrene.

-

Epoxidizing Agent: A peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is commonly used for the epoxidation of alkenes.[10]

-

Dissolve 4-benzyloxystyrene in a chlorinated solvent like dichloromethane (DCM).

-

Add a solution of m-CPBA in DCM dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting alkene is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium bicarbonate to remove the benzoic acid byproduct.

-

Dry the organic layer and concentrate to obtain the crude epoxide, which can be purified if necessary.

Step 2: Ring-Opening of the Epoxide

The final step is the nucleophilic ring-opening of the epoxide with an amine source. This reaction typically proceeds with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon atom.

-

Starting Material: 4-Benzyloxystyrene Oxide.

-

Amine Source: Aqueous ammonia or a protected amine equivalent.

-

Solvent: An alcohol such as methanol or ethanol is often used as the solvent.

-

Dissolve 4-benzyloxystyrene oxide in methanol.

-

Add an excess of aqueous ammonia.

-

Heat the reaction mixture in a sealed vessel until the epoxide is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography.

Conclusion

The synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol can be effectively achieved through two primary synthetic routes, each starting from readily accessible materials. The α-functionalized ketone pathway offers a high degree of control and is well-suited for laboratory-scale synthesis, with ample opportunities for the introduction of stereoselectivity at the reduction step. The epoxide ring-opening strategy provides a more convergent approach. The choice of the optimal route will depend on the specific requirements of the synthesis, including scale, cost, and desired stereochemical purity.

References

- Patonay, T., et al. (2004).

-

PrepChem. (n.d.). Synthesis of 4'-(Benzyloxy)-acetophenone. Retrieved from [Link]

-

Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Retrieved from [Link]

- Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141.

- Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases.

- Trofast, J., et al. (2001). Desformoterol and process for its preparation. EP1093450B1.

- Mukaiyama, T., et al. (1982). Highly stereoselective reduction of .alpha.-substituted .beta.-keto amides by means of hydrosilane-fluoride ion and hydrosilane-acid reagent. A practical approach to aldols of both threo and erythro configurations. Journal of the American Chemical Society, 104(22), 6149–6151.

- Wang, Z., et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society.

-

MDHV. (n.d.). Click Chemistry: Synthesis of a Triazole. Retrieved from [Link]

- Çelik, A., et al. (2014). Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts. Journal of the Chemical Society of Pakistan, 36(1).

- Patonay, T., & Kádas, I. (2004).

-

Journal of Drug Delivery and Therapeutics. (2018). Download PDF. Retrieved from [Link]

- Yousuf, S., et al. (2012). 2-Azido-1-(4-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2169.

- Google Patents. (n.d.). Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.

-

European Patent Office. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Styrene Oxide. Retrieved from [Link]

- Al-Harrasi, A., et al. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Pharmaceuticals, 14(11), 1127.

-

Pharmaffiliates. (n.d.). 2-Amino-1-(4'-benzyloxyphenyl)ethanol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

-

OCR A-Level Chemistry. (n.d.). Synthetic routes. Retrieved from [Link]

-

Cram. (n.d.). 4-Aminoacetophenone Synthesis Lab Report. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Scribd. (n.d.). Synthetic Routes (A Level) - Reaction Pathways Aliphatic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-1-(4-(benzyloxy)phenyl)ethanol. Retrieved from [Link]

-

DiVA portal. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azido-1-[4-(methyloxy)phenyl]ethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). One‐pot reaction of benzyl bromide, sodium azide, and phenyl acetylene. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Azido-1-(4-methylphenyl)ethanone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing styrene oxide.

-

Organic Chemistry Portal. (n.d.). Benzyl bromide synthesis by bromination or substitution. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of styrene oxide and derivatives thereof.

-

Organic Syntheses. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-Phenylpyrrolidin-2-one via an Aza-Baeyer- Villiger Rearrangement. Retrieved from [Link]

- Google Patents. (n.d.). Enzymatic process for the preparation of (S)-5-(4-fluoro-phenyl)-5-hydroxy-1morpholin-4-yl-pentan-1-one, an intermediate of Ezetimibe and further conversion to Ezetimibe.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis and Consecutive Reactions of α-Azido Ketones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdhv.ca [mdhv.ca]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

- 8. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

discovery and history of 2-Amino-1-(4'-benzyloxyphenyl)ethanol

An In-depth Technical Guide to 2-Amino-1-(4'-benzyloxyphenyl)ethanol

Abstract

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of pharmacologically significant molecules, most notably the N-methyl-D-aspartate (NMDA) receptor antagonist, Ifenprodil. This guide provides a comprehensive overview of its chemical properties, historical context within the broader class of phenylethanolamine derivatives, detailed synthesis methodologies with an emphasis on the rationale behind experimental choices, and its critical application in drug development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences.

Introduction and Chemical Profile

2-Amino-1-(4'-benzyloxyphenyl)ethanol is a substituted phenylethanolamine derivative.[1] The core structure, characterized by a hydroxyl group on the beta-carbon and an amino group on the alpha-carbon relative to the substituted phenyl ring, is a well-established pharmacophore. The presence of a benzyloxy group at the 4-position of the phenyl ring is a key feature, offering a protected hydroxyl group that can be deprotected in later synthetic steps if necessary, or act as a bulky substituent to influence receptor binding affinity and selectivity of its derivatives.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 56443-72-2 | [2] |

| Molecular Formula | C₁₅H₁₇NO₂ | [2][3] |

| Molecular Weight | 243.30 g/mol | [4][3] |

| IUPAC Name | 2-amino-1-(4-phenylmethoxyphenyl)ethanol | [][3] |

| Synonyms | 2-(4-Benzyloxyphenyl)-2-hydroxyethanamine | [2] |

| Appearance | Yellow Solid | [2][] |

| Storage | 2-8°C Refrigerator |[2] |

Discovery and Historical Context

The development of 2-Amino-1-(4'-benzyloxyphenyl)ethanol is not marked by a singular discovery event but rather by its emergence as a crucial synthetic intermediate within the broader history of catecholamine research.[6] The foundational phenethylamine and phenylethanolamine scaffolds are central to a vast array of naturally occurring neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[7][8]

Research throughout the 20th century focused on modifying these core structures to achieve enhanced stability, bioavailability, and receptor selectivity. The strategic replacement of the metabolically labile hydroxyl groups of catecholamines with more robust functionalities, such as the benzyloxy group, was a key strategy. This modification prevents rapid metabolic degradation by catechol-O-methyltransferase (COMT), thereby extending the compound's in vivo half-life. While early work focused on adrenergic receptor modulation, the versatility of the phenylethanolamine scaffold led to its use in developing agents for the central nervous system, culminating in compounds like Ifenprodil.[9][10]

Synthesis and Mechanistic Rationale

The most prevalent and industrially viable synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanol proceeds via the reduction of its corresponding α-aminoketone precursor. This multi-step process is designed for efficiency and control.

Synthesis Workflow Diagram

Caption: General synthetic workflow for 2-Amino-1-(4'-benzyloxyphenyl)ethanol.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4'-benzyloxyphenyl)ethanone (α-Bromination) The synthesis begins with the bromination of 4'-benzyloxyacetophenone at the alpha-carbon. This is a standard electrophilic substitution reaction.

-

Dissolve 4'-benzyloxyacetophenone in a suitable solvent like glacial acetic acid or chloroform.

-

Add a brominating agent, such as elemental bromine (Br₂) or N-Bromosuccinimide (NBS), dropwise at a controlled temperature (typically 0-10 °C) to prevent side reactions.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous work-up to remove the acid catalyst and unreacted bromine. The crude bromo-ketone is then isolated.

-

Expertise & Experience: The choice of solvent is critical. Acetic acid can act as both a solvent and a catalyst. Using NBS can be safer and more selective than liquid bromine for large-scale synthesis.

Step 2: Synthesis of 2-Amino-1-(4'-benzyloxyphenyl)ethanone (Amination) The bromo-ketone is converted to the corresponding aminoketone. The Delepine or Sommelet reactions are common choices.

-

React the 2-bromo-1-(4'-benzyloxyphenyl)ethanone with hexamethylenetetramine in a solvent like chloroform. This forms a quaternary ammonium salt.

-

Hydrolyze the salt in situ using acidic ethanol (e.g., ethanolic HCl). This process cleaves the hexamine structure to yield the primary amine hydrochloride salt.[11]

-

The resulting aminoketone hydrochloride precipitates and can be isolated by filtration.

-

Trustworthiness: This two-step amination avoids over-alkylation, which is a common side reaction in direct amination with ammonia, leading to a cleaner product and simplifying purification.

Step 3: Reduction to 2-Amino-1-(4'-benzyloxyphenyl)ethanol This is the final, critical reduction step.

-

Suspend the 2-Amino-1-(4'-benzyloxyphenyl)ethanone hydrochloride in a protic solvent, typically methanol or ethanol.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the low temperature to control the exothermic reaction.[12]

-

Stir the reaction until TLC indicates complete consumption of the starting ketone.

-

Carefully quench the reaction by adding acetone or dilute acid to decompose excess NaBH₄.

-

Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) to liberate the free amine.

-

Extract the product into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the final compound by recrystallization or column chromatography.

-

Authoritative Grounding: Sodium borohydride is the reagent of choice due to its chemoselectivity. It readily reduces ketones and aldehydes but does not affect other functional groups like the aromatic ring or the benzylic ether. Stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) would be less selective and require strictly anhydrous conditions, making the process more hazardous and expensive.[12]

Significance in Drug Development

The primary importance of 2-Amino-1-(4'-benzyloxyphenyl)ethanol lies in its role as a direct precursor to Ifenprodil and related GluN2B-selective NMDA receptor antagonists.[9][10]

Role as a Key Intermediate

Caption: Logical relationship of the intermediate to final drug products.

Ifenprodil is synthesized by the N-alkylation of 2-Amino-1-(4'-benzyloxyphenyl)ethanol with a suitable piperidine derivative. This reaction creates the final complex structure responsible for its specific pharmacological activity.[9] Ifenprodil binds to a unique allosteric site on the NMDA receptor, specifically at the interface between GluN1 and GluN2B subunits, making it a valuable tool for studying the nervous system and a potential therapeutic for various neurological conditions.[10][13][14][15]

Conclusion

2-Amino-1-(4'-benzyloxyphenyl)ethanol is more than a simple chemical; it is an enabling molecule whose synthesis has been refined to support the development of complex and highly selective therapeutics. Its history is embedded in the rational design of phenylethanolamine derivatives, and its robust synthesis provides a reliable platform for medicinal chemists. A thorough understanding of its properties, synthesis, and the mechanistic rationale behind its production is essential for professionals dedicated to the discovery and development of next-generation pharmaceuticals targeting the central nervous system.

References

-

Pharmaffiliates. 2-Amino-1-(4'-benzyloxyphenyl)ethanol. [Link]

-

Wikipedia. Phenethylamine. [Link]

-

Wikipedia. Phenylethanolamine. [Link]

-

Wikipedia. History of catecholamine research. [Link]

-

Grundemann, D., et al. Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. [Link]

-

Berardi, F., et al. 2-Phenethylamines in Medicinal Chemistry: A Review. PMC. [Link]

-

PubChem. 2-Amino-1-(4-(benzyloxy)phenyl)ethanol. [Link]

-

WikiMed. Ifenprodil. [Link]

- Google Patents.

- Google Patents. Method for preparing 2-[(N-benzyl-N-phenyl)amino]ethanol.

-

US EPA. Ethanol, 2-amino- - Substance Details. [Link]

- Google Patents. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

Journal of Pharmacology and Experimental Therapeutics. Ifenprodil and Ethanol Enhance NMDA Receptor-Dependent Long-Term Depression. [Link]

-

Pharmaffiliates. Ethanol-impurities. [Link]

-

Taylor & Francis Online. Ifenprodil – Knowledge and References. [Link]

-

PubChem. Ifenprodil. [Link]

-

MedPath. Ifenprodil. [Link]

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 2-Amino-1-(4-(benzyloxy)phenyl)ethanol | C15H17NO2 | CID 423990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aceschem.com [aceschem.com]

- 6. History of catecholamine research - Wikipedia [en.wikipedia.org]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ifenprodil [medbox.iiab.me]

- 10. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. trial.medpath.com [trial.medpath.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-1-(4'-benzyloxyphenyl)ethanol